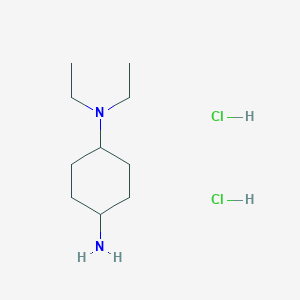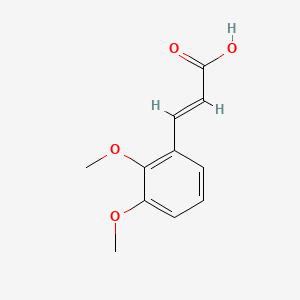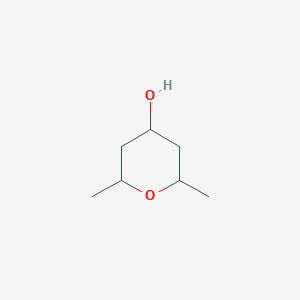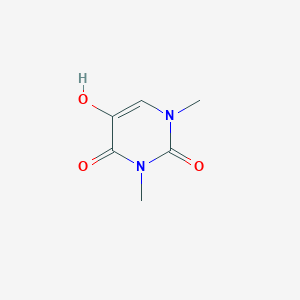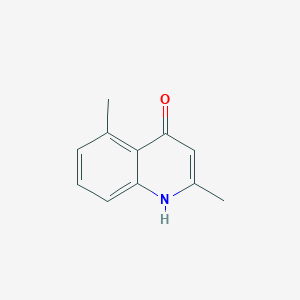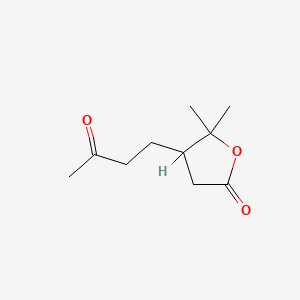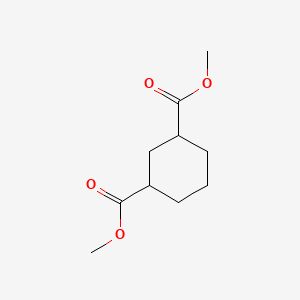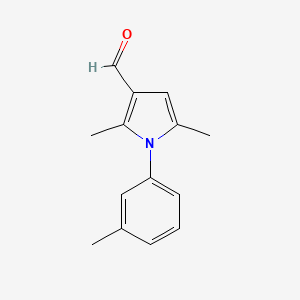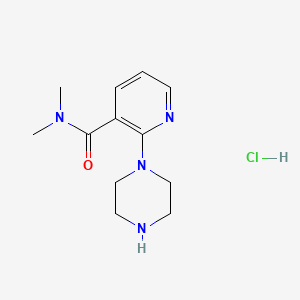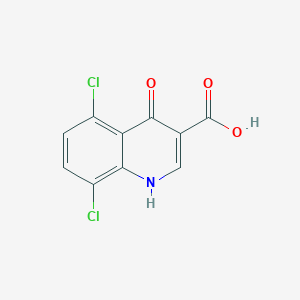
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)
Descripción general
Descripción
“((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)”, also known as ALC-0315, is a synthetic lipid . It is a colorless oily material that has attracted attention as a component of the SARS-CoV-2 vaccine, BNT162b2, from BioNTech and Pfizer . Specifically, it is one of four components that form lipid nanoparticles (LNPs), which encapsulate and protect the otherwise fragile mRNA that is the active ingredient in these drugs .
Synthesis Analysis
The preparation of ALC-0315 was first described in a patent application to lipid nanoparticles by Acuitas Therapeutics in 2017 . The final step is a reductive amination reaction in which 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent to convert the intermediate imines to the amine of the product .Molecular Structure Analysis
ALC-0315 is a synthetic amino lipid . Its IUPAC name is [ (4-Hydroxybutyl)azanediyl]di (hexane-6,1-diyl) bis (2-hexyldecanoate) .Chemical Reactions Analysis
The structural and functional roles of lipid molecules consist in facilitating compact packaging of long-chain nucleic acid molecules, protecting them from degradation by extracellular enzymes, providing for the nanoparticle transport into the cell via endocytosis (phagocytosis or pinocytosis) and subsequent mRNA release from the endosome (phagosome) into the cytoplasm for translation and expression of the immunogenic epitope-containing protein .Physical And Chemical Properties Analysis
ALC-0315 is a colorless oil . Its chemical formula is C48H95NO5 and its molar mass is 766.290 g·mol −1 .Aplicaciones Científicas De Investigación
- Context : ALC-0315 is the major component of the lipid nanoparticles used to encapsulate mRNA in the Biontech–Pfizer COVID-19 vaccine .
- Function : ALC-0315, when combined with other lipids, forms LNPs. Cationic lipids like ALC-0315 complex with negatively charged nucleic acid cargo, serving as the core of LNP delivery systems .
- Solution : Researchers explored continuous flow synthesis, achieving an overall yield of 20% and a productivity of 7 mmol per hour .
- Efficiency : A study in reductive amination revealed a synthetic route that more than doubled the overall yield of ALC-0315 relative to the published one .
- Membrane Formation : It forms a membrane when suspended in polar solvents, aiding encapsulation of mRNA payloads .
mRNA Vaccine Delivery
Drug Delivery Systems
Scalable Synthesis
Improved Synthetic Routes
Ideal Drug Carrier Properties
Structural Characterization
Mecanismo De Acción
Target of Action
ALC-0315, also known as ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a synthetic lipid . Its primary target is the messenger RNA (mRNA) that carries the genetic information for the SARS-CoV-2 spike protein formation in the human body .
Mode of Action
ALC-0315 forms lipid nanoparticles (LNPs) that encapsulate and protect the otherwise fragile mRNA . These nanoparticles promote the uptake of therapeutically effective nucleic acids such as oligonucleotides or mRNA both in vitro and in vivo . Below physiological pH, ALC-0315 becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the mRNA, which is anionic .
Biochemical Pathways
When ALC-0315 interacts with the acidic endosome, the tertiary amine becomes protonated and forms cone-shaped ion pairs that drive the transition from a bilayer to an inverted hexagon phase . This phase promotes endosomal escape and the release of the mRNA into the cytosol .
Pharmacokinetics
It is known that alc-0315 plays a crucial role in the function of lnps by stabilizing the negatively charged mrna . The nature and site of chemical alterations in ALC-0315 resulting from forced degradation have been elucidated using structurally diagnostic fragment ions produced by electron-activated dissociation (EAD) .
Result of Action
Once the lipid nanoparticle which encapsulates the mRNA has been absorbed into antigen-presenting cells (a process called receptor-mediated endocytosis), the more acidic environment within the endosome fully protonates the ALC-0315. As a result, the nanoparticle releases its payload of mRNA . This mRNA then triggers the body to naturally produce antibodies and stimulates immune cells to protect against COVID-19 .
Action Environment
The action of ALC-0315 is influenced by environmental factors such as pH. The acidic environment within the endosome is crucial for the full protonation of ALC-0315 and the subsequent release of mRNA . Furthermore, the effectiveness of ALC-0315 can be attenuated by lipid impurities in the LNP .
Safety and Hazards
In December 2021 there were objections raised against the use of ALC-0315 and ALC-0159 (and some other solid lipid nanoparticles) in humans by critics of mRNA-COVID-19 vaccines in Germany but the German pharmaceutical trade journal Pharmazeutische Zeitung and the German investigative collective Correctiv refuted this and stated as one important reason that the European Medicines Agency has approved the vaccine and this includes all its ingredients .
Direcciones Futuras
The SARS-CoV-2 coronavirus pandemic which broke out late in 2019 promoted intensive development, rapid marketing and introduction into clinical practice of highly efficient prophylactic vaccines based on lipid nanoparticles (LNP) and the full-length virus spike protein (S-protein) mRNA produced by Moderna and Pfizer/BioNTech . This lipid ensures efficient vaccine assembly, protects the mRNA from premature degradation, and promotes the release of the nucleic acid into the cytoplasm for its further processing after endocytosis .
Propiedades
IUPAC Name |
6-[6-(2-hexyldecanoyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H95NO5/c1-5-9-13-17-19-27-37-45(35-25-15-11-7-3)47(51)53-43-33-23-21-29-39-49(41-31-32-42-50)40-30-22-24-34-44-54-48(52)46(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWBEETXHOVFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H95NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336663 | |
| Record name | ALC-0315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) | |
CAS RN |
2036272-55-4 | |
| Record name | ALC-0315 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2036272554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALC-0315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((4-HYDROXYBUTYL)AZANEDIYL)BIS(HEXANE-6,1-DIYL)BIS(2-HEXYLDECANOATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVX8DX713V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



